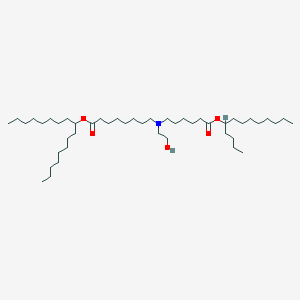
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(tridecan-5-yloxy)hexyl)amino)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(tridecan-5-yloxy)hexyl)amino)octanoate is a complex organic compound with a molecular formula of C44H87NO5. It is known for its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its chemical properties. This compound is often used in various scientific research applications due to its versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(tridecan-5-yloxy)hexyl)amino)octanoate typically involves multiple steps, including esterification and amidation reactionsThe final step involves the amidation of the intermediate product with an appropriate amine to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity. The process may also include purification steps like distillation and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(tridecan-5-yloxy)hexyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The functional groups in the compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(tridecan-5-yloxy)hexyl)amino)octanoate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: Applied in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(tridecan-5-yloxy)hexyl)amino)octanoate involves its interaction with molecular targets and pathways within cells. The compound can penetrate cell membranes and interact with intracellular proteins, enzymes, and receptors. This interaction can modulate various cellular functions, including signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Similar structure but with an undecyloxy group instead of a tridecan-5-yloxy group.
Octanoic acid, 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)-, 1-octylnonyl ester: Another related compound with slight variations in the hydrocarbon chain.
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(tridecan-5-yloxy)hexyl)amino)octanoate is unique due to its specific functional groups and long hydrocarbon chain, which confer distinct chemical properties and reactivity. These features make it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C46H91NO5 |
|---|---|
Poids moléculaire |
738.2 g/mol |
Nom IUPAC |
heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-tridecan-5-yloxyhexyl)amino]octanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-9-13-16-20-26-34-43(33-12-8-4)51-46(50)38-30-25-32-40-47(41-42-48)39-31-24-19-23-29-37-45(49)52-44(35-27-21-17-14-10-6-2)36-28-22-18-15-11-7-3/h43-44,48H,5-42H2,1-4H3 |
Clé InChI |
JGHAALMNJQIPAW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCC)OC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(5-Bromo-2-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355375.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355380.png)

![3-[(benzylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355382.png)
![2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aS)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate](/img/structure/B13355403.png)
![6-(3-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355404.png)
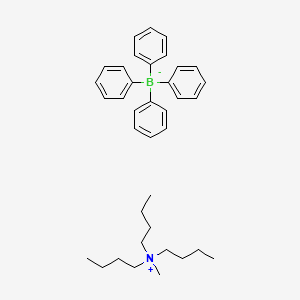
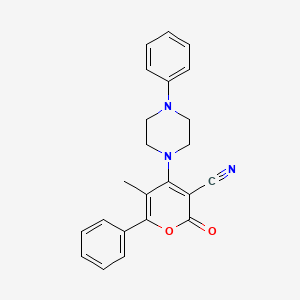
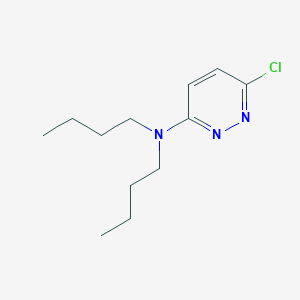
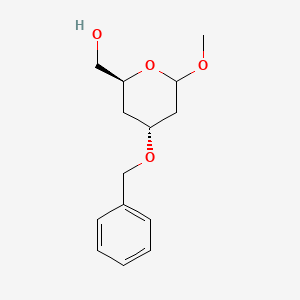
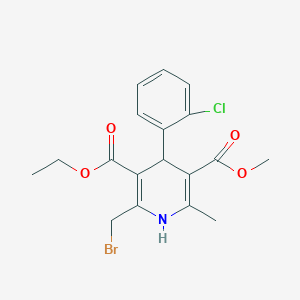

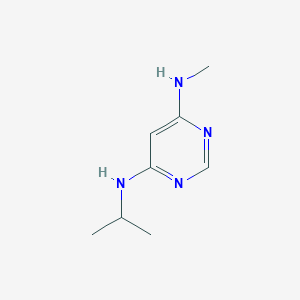
![tert-Butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13355447.png)
